2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Benzoylation: The quinoline core can be benzoylated using benzoyl chloride in the presence of a base like pyridine.
Acetamide Formation: The final step involves the reaction of the benzoylated quinoline with 4-methoxyaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzoyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibacterial and antifungal agents.
Anticancer Research: Some derivatives have shown promise in inhibiting cancer cell growth.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of many derivatives.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-31-19-13-11-18(12-14-19)26-23(28)16-27-15-21(24(29)17-7-3-2-4-8-17)25(30)20-9-5-6-10-22(20)27/h2-15H,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJHDCTVJRZJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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